6-(环丙基甲基)嘧啶-4-醇

描述

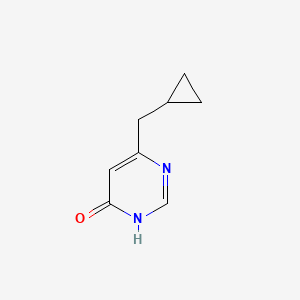

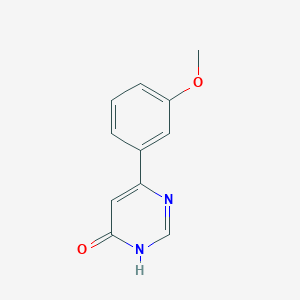

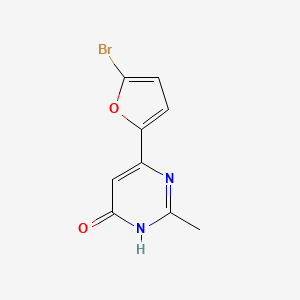

6-(Cyclopropylmethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Cyclopropylmethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclopropylmethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

作物保护

PPA 是水杨酸 (SA) 的功能类似物,已用于作物保护 . 它激活植物防御反应,为传统的杀生物农药提供了一种有吸引力的替代方案 . 然而,它在作物保护中的使用必须考虑某些因素,包括疾病减轻不完全和植物的适应性成本 .

植物生长促进

PPA 被发现可以促进植物的生长。 观察到它在低浓度下会增加水稻 (Oryza sativa) 和拟南芥植物的鲜重 . 这使其成为农业中潜在的生长促进剂 .

增强植物防御机制

PPA 增强了与活性氧 (ROS)、防御和拟南芥 (Arabidopsis thaliana) 中的 SA 相关的基因的表达 . 这表明 PPA 可以引发植物防御,而不是直接激活它们 .

抗病性

PPA 刺激植物抗病性。 在细菌感染期间,与用苯并噻二唑 S-甲酯 (BTH)(SA 的功能类似物)预处理的植物相比,用 PPA 预处理的拟南芥植物表现出显着降低的病症,以及更早、更强的 ROS 爆发 .

根系发育

除了促进植物生长外,PPA 还促进侧根发育 . 这可能潜在地改善植物的整体健康和生产力 .

发现植物免疫系统未知成分

作用机制

Target of Action

The primary target of 6-(Cyclopropylmethyl)pyrimidin-4-ol, also known as PPA (pyrimidin-type plant activator), is the plant defense system . It induces plant defense responses to a broad spectrum of pathogens .

Mode of Action

6-(Cyclopropylmethyl)pyrimidin-4-ol interacts with its targets by enhancing the expression of genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in plants . During bacterial infection, plants pretreated with this compound show dramatically decreased disease symptoms and an earlier and stronger ROS burst, compared with plants pretreated with benzothiadiazole S-methyl ester (BTH), a functional analog of salicylic acid (SA) .

Biochemical Pathways

The affected biochemical pathways involve the plant redox system . The compound promotes the accumulation of hydrogen peroxide (H2O2) in the cytosol, plasma membrane, and cell wall around intracellular bacteria, and also on the bacterial cell wall . This indicates that H2O2, a type of ROS, is directly involved in killing bacteria .

Pharmacokinetics

It is noted that the compound is fully soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol’s action include an increase in the fresh weight of rice (Oryza sativa) and Arabidopsis plants at low concentrations . It also promotes lateral root development . At the cellular level, there is an accumulation of H2O2 in various parts of the cell during bacterial infection .

生化分析

Biochemical Properties

6-(Cyclopropylmethyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with enzymes, proteins, and other biomolecules to enhance plant resistance against pathogens. For instance, it has been shown to upregulate genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in Arabidopsis plants . These interactions suggest that 6-(Cyclopropylmethyl)pyrimidin-4-ol may act as a signaling molecule, modulating the activity of various biomolecules involved in plant defense.

Cellular Effects

6-(Cyclopropylmethyl)pyrimidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it promotes lateral root development and increases fresh weight at low concentrations . During bacterial infection, it enhances the ROS burst and upregulates defense-related genes, leading to decreased disease symptoms . These effects indicate that 6-(Cyclopropylmethyl)pyrimidin-4-ol plays a crucial role in modulating cellular responses to environmental stressors.

Molecular Mechanism

The molecular mechanism of 6-(Cyclopropylmethyl)pyrimidin-4-ol involves its interaction with various biomolecules. It has been observed to accumulate H2O2 in the cytosol, plasma membrane, and cell wall around intracellular bacteria, directly contributing to bacterial cell wall damage . This suggests that 6-(Cyclopropylmethyl)pyrimidin-4-ol may function as an activator of the plant redox system, enhancing the plant’s defense mechanisms through ROS-mediated pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to maintain its activity over extended periods, promoting plant growth and defense responses without significant degradation . This stability makes it a promising candidate for agricultural applications, where consistent performance over time is crucial.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol in animal models are limited, its impact on plant models provides insights into its potential effects. At low concentrations, it promotes growth and enhances defense responses, while higher doses may lead to adverse effects such as toxicity or inhibition of growth

Metabolic Pathways

6-(Cyclopropylmethyl)pyrimidin-4-ol is involved in metabolic pathways related to plant defense. It interacts with enzymes and cofactors that regulate the synthesis of primary metabolites, such as amino acids, sugars, and organic acids . By promoting the synthesis of these metabolites, it enhances the plant’s overall metabolic activity and resistance to pathogens.

Transport and Distribution

The transport and distribution of 6-(Cyclopropylmethyl)pyrimidin-4-ol within cells and tissues are critical for its function. It is fully soluble in water, allowing it to be easily transported throughout the plant . This solubility facilitates its interaction with various cellular components, ensuring its effective distribution and accumulation in target tissues.

Subcellular Localization

6-(Cyclopropylmethyl)pyrimidin-4-ol localizes to specific subcellular compartments, where it exerts its effects on cellular function. It has been observed to accumulate in the cytosol, plasma membrane, and cell wall, particularly around intracellular bacteria . This localization is essential for its role in enhancing plant defense mechanisms, as it allows for targeted action against pathogens.

属性

IUPAC Name |

4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)3-6-1-2-6/h4-6H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKAPIBNLGYHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)

![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1493706.png)